6-Azaspiro[3.4]octan-2-ol hydrochloride
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Overview
Description
6-Azaspiro[3.4]octan-2-ol hydrochloride is a versatile small molecule scaffold with the chemical formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and octan-2-ol moiety
Preparation Methods
The synthesis of 6-Azaspiro[3.4]octan-2-ol hydrochloride involves several steps. One common method includes the annulation of the cyclopentane ring and the four-membered ring . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-Azaspiro[3.4]octan-2-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
6-Azaspiro[3.4]octan-2-ol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential use in drug discovery and development. Additionally, this compound finds applications in the industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action for different applications.
Comparison with Similar Compounds
6-Azaspiro[3.4]octan-2-ol hydrochloride can be compared with other similar compounds, such as 6-Azaspiro[2.5]octane hydrochloride and 6-Azaspiro[3.4]octan-1-ol hydrochloride These compounds share similar spirocyclic structures but differ in their functional groups and chemical properties The uniqueness of 6-Azaspiro[3
Properties
IUPAC Name |
6-azaspiro[3.4]octan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWREIBAXVZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2027496-49-5 |
Source
|
Record name | 6-azaspiro[3.4]octan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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